molecular formula C21H27N3O2 B7533328 2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide

2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide

Cat. No. B7533328
M. Wt: 353.5 g/mol
InChI Key: IHEHGUNJNHSFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide, also known as EPPA, is a chemical compound that has been studied for its potential applications in scientific research. EPPA belongs to the class of compounds known as piperidines, which have been studied extensively for their pharmacological properties.

Mechanism of Action

2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide binds to DAT with high affinity, and has been shown to inhibit dopamine uptake in vitro. The mechanism of action of 2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide is thought to involve the blockade of the dopamine binding site on DAT, which prevents dopamine from being transported into the presynaptic neuron. This leads to an increase in extracellular dopamine levels, which can be measured using various techniques, including microdialysis and electrochemical methods.
Biochemical and Physiological Effects:
2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit dopamine uptake, 2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide has been shown to increase the release of dopamine in the brain, and to enhance the locomotor activity of rats. 2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide has also been shown to have anxiolytic effects in animal models, and to reduce the symptoms of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide in lab experiments is its high selectivity for DAT. This allows researchers to study the function of DAT in isolation, without interference from other neurotransmitter transporters. 2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide is also relatively easy to synthesize, and can be obtained in high yield and purity. However, one of the limitations of using 2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide is its relatively short half-life in vivo, which can make it difficult to study its long-term effects.

Future Directions

There are a number of future directions for research on 2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide. One area of interest is the development of new derivatives of 2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide that have improved pharmacological properties, such as longer half-lives and increased selectivity for DAT. Another area of interest is the use of 2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide in animal models of neurological disorders, such as Parkinson's disease and addiction, to study the role of DAT in these conditions. Finally, 2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide may also have potential applications in the development of new drugs for the treatment of these disorders.

Synthesis Methods

The synthesis of 2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide involves the reaction of 4-(pyridin-4-ylmethyl)piperidine with ethyl phenylglyoxylate in the presence of a palladium catalyst. The resulting product is 2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide, which is obtained in high yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability for large-scale production.

Scientific Research Applications

2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide has been studied for its potential applications in scientific research. One of the main areas of research has been its use as a tool for studying the function of the dopamine transporter (DAT). DAT is a protein that plays a critical role in the regulation of dopamine levels in the brain, and is involved in a number of neurological disorders, including Parkinson's disease and addiction. 2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide has been shown to selectively bind to DAT, and can be used to study its function and regulation.

properties

IUPAC Name

2-ethoxy-2-phenyl-N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-2-26-20(18-6-4-3-5-7-18)21(25)23-19-10-14-24(15-11-19)16-17-8-12-22-13-9-17/h3-9,12-13,19-20H,2,10-11,14-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEHGUNJNHSFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=O)NC2CCN(CC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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